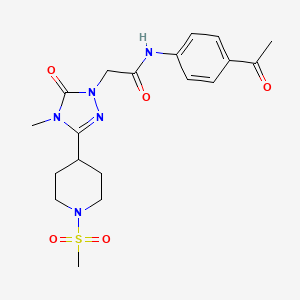

N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

Overview of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring, a nitrogen-rich heterocycle, has been a cornerstone of medicinal chemistry due to its versatile pharmacological profile. Its structural flexibility allows for extensive derivatization, enabling interactions with diverse biological targets such as enzymes, receptors, and microbial pathogens. The triazole nucleus exhibits electron-rich characteristics, facilitating hydrogen bonding and π-π stacking interactions critical for binding affinity. Notably, its metabolic stability and resistance to enzymatic degradation make it a preferred scaffold for designing orally bioavailable drugs.

Recent advancements have highlighted its efficacy in anticancer, antimicrobial, and central nervous system (CNS) therapies. For instance, triazole derivatives inhibit tyrosine kinases and tubulin polymerization in cancer cells, while their antimicrobial activity stems from interference with bacterial cell wall synthesis. The scaffold’s ability to mimic peptide bonds further enhances its utility in protease inhibition, a mechanism explored in antiviral drug development.

Historical Development of Triazolylacetamide Derivatives

Triazolylacetamides emerged as a subclass of triazole derivatives in the early 2000s, combining the triazole core with acetamide functionalities to amplify bioactivity. The acetamide group, characterized by its planar structure and hydrogen-bonding capacity, synergizes with the triazole ring to improve target selectivity and pharmacokinetic properties. Early synthetic efforts focused on Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach that enabled rapid generation of triazole-acetamide hybrids.

Key milestones include the development of antifungal agents like fluconazole analogs, where the acetamide moiety enhanced solubility and CNS penetration. More recently, derivatives such as N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide demonstrated dual inhibitory activity against acetylcholinesterase and tyrosinase, underscoring the scaffold’s adaptability. These innovations reflect a paradigm shift toward multifunctional drug design, where triazolylacetamides serve as modular platforms for addressing polypharmacology.

Classification Within Heterocyclic Compounds

Triazoles belong to the azole family, a subset of five-membered heterocycles containing multiple nitrogen atoms. The 1,2,4-triazole isomer is distinguished by its nitrogen arrangement, which confers unique electronic and steric properties compared to 1,2,3-triazoles. Within the broader category of heterocyclic acetamides, triazolylacetamides occupy a niche defined by their dual functionality: the triazole ring provides rigidity and metabolic stability, while the acetamide group introduces polarity and hydrogen-bonding sites.

This hybrid structure aligns with modern drug design principles, which prioritize molecules capable of engaging multiple biological targets. For example, the methylsulfonyl-piperidine substituent in N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide enhances lipophilicity and membrane permeability, critical for CNS penetration. Such strategic modifications illustrate how triazolylacetamides bridge traditional heterocyclic chemistry and contemporary pharmacophore engineering.

Emergence as a Research Focus

The resurgence of interest in triazolylacetamides is driven by their structural diversity and proven efficacy in preclinical models. Recent studies have optimized synthetic protocols to yield derivatives with improved potency and selectivity. For instance, cinnamic acid-conjugated triazolylacetamides demonstrated nanomolar inhibition of butyrylcholinesterase, a target in Alzheimer’s disease. Similarly, piperazine-linked triazoles exhibited sub-micromolar activity against breast cancer cell lines, attributed to their ability to disrupt microtubule assembly.

Molecular docking studies have further illuminated structure-activity relationships (SARs), revealing that substituents like the methylsulfonyl group enhance binding to hydrophobic enzyme pockets. These insights have propelled the design of next-generation triazolylacetamides, including the title compound, which integrates a piperidinyl-sulfonyl moiety to exploit both steric and electronic effects. As computational tools and synthetic methodologies advance, triazolylacetamides are poised to occupy a central role in addressing unmet medical needs.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5S/c1-13(25)14-4-6-16(7-5-14)20-17(26)12-24-19(27)22(2)18(21-24)15-8-10-23(11-9-15)30(3,28)29/h4-7,15H,8-12H2,1-3H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXYGBTYLVWTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that incorporates a triazole ring, a piperidine moiety, and an acetylphenyl group. This structure suggests potential biological activities that merit investigation across various therapeutic areas.

Chemical Structure

The chemical formula of the compound is , with a molecular weight of approximately 425.48 g/mol. The presence of the triazole ring is particularly noteworthy due to its association with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and sulfonamide groups often exhibit significant antibacterial , antifungal , and anti-inflammatory properties. The biological activity of this compound is hypothesized to be multifaceted due to its structural components.

Antimicrobial Activity

Studies have shown that sulfonamides are effective against a range of bacterial strains. The incorporation of the triazole moiety may enhance the antimicrobial efficacy by disrupting microbial cell functions. For example, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Antifungal Properties

The triazole ring is well-documented for its antifungal properties, particularly in the treatment of systemic fungal infections. Research indicates that derivatives of triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes .

Anti-inflammatory Effects

Compounds with sulfonamide groups have also been noted for their anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways could be significant in therapeutic applications for inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Triazole Ring : Essential for antifungal and antibacterial activities.

- Piperidine Group : May enhance bioavailability and receptor binding affinity.

- Acetophenone Moiety : Potentially contributes to anti-inflammatory effects through modulation of cytokine production.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating similar compounds with varying substitutions on the piperidine and triazole rings. For instance:

- A study highlighted the synthesis of novel triazole derivatives that exhibited potent antifungal activity against Candida albicans with IC50 values in the low micromolar range.

- Another research effort demonstrated that modifications on the methylsulfonyl group can significantly alter antibacterial potency against resistant strains .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

a) N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

- Structural Differences : Replaces the acetylphenyl group with a methoxyphenyl and substitutes the methylsulfonyl-piperidine moiety with a pyridinyl group.

- Implications : The methoxy group may enhance solubility but reduce metabolic stability compared to the acetyl group. The pyridinyl substituent could alter binding affinity to target enzymes compared to the methylsulfonyl-piperidine group .

b) 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ()

- Structural Differences : Features a furan ring instead of the methylsulfonyl-piperidine group and lacks the acetylphenyl substituent.

- Pharmacological Data : Exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models. This suggests that the acetylphenyl and piperidine groups in the target compound may enhance potency or duration of action .

c) N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ()

- Structural Differences : Incorporates a pyrazole ring instead of the piperidine system.

- Properties : Pyrazole-containing analogs showed improved thermal stability and moderate COX-2 inhibition, indicating that the methylsulfonyl-piperidine group in the target compound might offer better selectivity for specific inflammatory targets .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility: The acetylphenyl group may reduce aqueous solubility compared to methoxy or amino-substituted analogs .

- Metabolic Stability : The methylsulfonyl-piperidine moiety could enhance resistance to oxidative metabolism relative to furan or pyrazole derivatives .

Activity Comparison Table

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while maintaining statistical rigor. This approach aligns with flow-chemistry optimization principles, as demonstrated in the integration of DoE with organic synthesis for diazomethane derivatives .

- Key Parameters : Reaction yield, purity (via HPLC), and scalability.

Q. Which techniques are most reliable for structural characterization of this triazole-acetamide derivative?

- Methodological Answer : Combine single-crystal X-ray diffraction (validated using SHELXL ) with NMR spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) . For crystallography, refine structures with SHELXL to resolve ambiguities in piperidine or triazole ring conformations .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to confirm accuracy.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC or LC-MS under controlled humidity, temperature, and light exposure. Monitor degradation products (e.g., hydrolysis of the sulfonyl group) and establish storage guidelines (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How should contradictions between computational predictions and experimental bioactivity data be resolved?

- Methodological Answer :

Re-evaluate docking models : Adjust force fields or solvent parameters in molecular docking simulations (e.g., AutoDock Vina) to better reflect physiological conditions .

Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally.

Analyze structural dynamics : Investigate conformational flexibility via molecular dynamics (MD) simulations, focusing on the methylsulfonyl-piperidine moiety’s role in binding .

Q. What strategies are effective for elucidating the role of the methylsulfonyl-piperidine group in biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs lacking the methylsulfonyl or piperidine group and compare bioactivity (e.g., IC50 values in enzyme assays) .

- Crystallographic analysis : Resolve ligand-protein co-crystal structures to visualize interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

- Metabolic profiling : Use LC-MS/MS to assess stability of the sulfonyl group in hepatic microsomes .

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in triazole derivatives due to symmetry .

- Electron density maps : Apply Olex2 or Coot to manually adjust ambiguous regions (e.g., acetylphenyl orientation) .

- Cross-validation : Compare refined structures with powder XRD or spectroscopic data to resolve conflicts .

Q. What computational tools are suitable for predicting off-target interactions of this compound?

- Methodological Answer :

- PASS program : Predict biological activity spectra (e.g., kinase inhibition, cytochrome P450 interactions) using machine learning models trained on structural descriptors .

- SwissTargetPrediction : Input SMILES strings to identify potential off-targets based on similarity to known ligands .

- Free-energy perturbation (FEP) : Quantify binding free energies for high-risk off-targets (e.g., hERG channel) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.